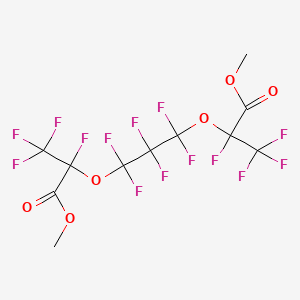
Copper formate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper formate hydrate, also known as cupric formate hydrate, is an organometallic compound with the chemical formula ((HCO_2)_2Cu \cdot xH_2O). It is a blue crystalline solid that is soluble in water and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper formate hydrate can be synthesized through several methods:
Direct Reaction: Copper metal or copper oxide reacts with formic acid in aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction. [ Cu + 2HCOOH \rightarrow (HCO_2)_2Cu + H_2 ]
Metathesis Reaction: Copper sulfate reacts with sodium formate in aqueous solution, resulting in the precipitation of this compound. [ CuSO_4 + 2HCOONa \rightarrow (HCO_2)_2Cu + Na_2SO_4 ]
Industrial Production Methods: Industrial production of this compound often involves the metathesis reaction due to its simplicity and efficiency. The reaction is conducted in large reactors with controlled temperature and pH to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Copper formate hydrate undergoes various chemical reactions, including:
Oxidation: Copper formate can be oxidized to form copper oxide and carbon dioxide. [ (HCO_2)_2Cu \rightarrow CuO + 2CO_2 + H_2O ]
Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas. [ (HCO_2)_2Cu + H_2 \rightarrow Cu + 2HCOOH ]
Substitution: Copper formate can participate in ligand exchange reactions with other ligands, forming different copper complexes.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Reaction Conditions: Reactions are typically conducted under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed:
Oxidation: Copper oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the ligands used.
Applications De Recherche Scientifique
Copper formate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds and catalysts.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an active ingredient in topical treatments.
Industry: Utilized in the production of copper-based pigments, coatings, and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism by which copper formate hydrate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can:
Catalyze Redox Reactions: Copper ions can facilitate electron transfer reactions, making them effective catalysts.
Interact with Biological Molecules: Copper ions can bind to proteins and enzymes, affecting their structure and function.
Generate Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, producing ROS that can damage cellular components.
Comparaison Avec Des Composés Similaires
Copper formate hydrate can be compared with other copper carboxylates, such as:
Copper Acetate: Similar in structure but with acetate ligands instead of formate. It is also used in catalysis and as a precursor for other copper compounds.
Copper Propionate: Contains propionate ligands and is used in similar applications as copper formate.
Copper Oxalate: Contains oxalate ligands and is used in the synthesis of copper nanoparticles and as a precursor for other copper compounds.
Uniqueness: this compound is unique due to its specific ligand environment, which can influence its reactivity and applications. Its solubility in water and ability to form various coordination complexes make it versatile for different scientific and industrial uses.
Propriétés
Formule moléculaire |
C2H6CuO5 |
|---|---|
Poids moléculaire |
173.61 g/mol |
Nom IUPAC |
copper;formic acid;hydrate |
InChI |
InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2 |
Clé InChI |
QPRBUDKEBCUEKL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)O.C(=O)O.O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)
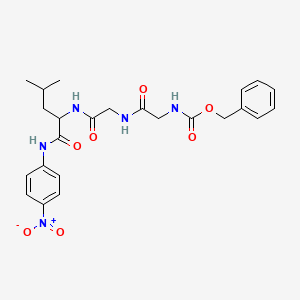
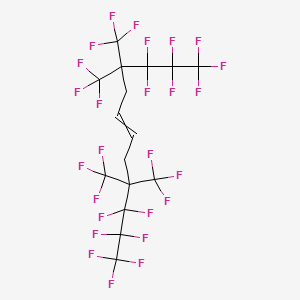

![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)

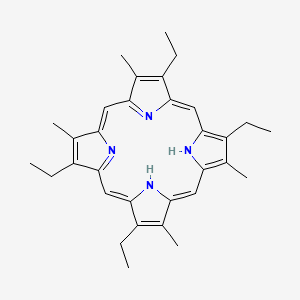
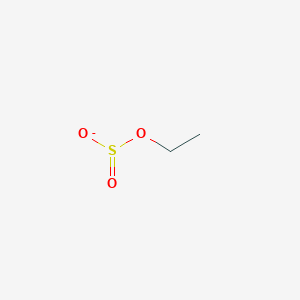


![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)

